molecular formula C18H19BrN2O2 B268524 2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Cat. No. B268524
M. Wt: 375.3 g/mol
InChI Key: LPEYMOARUXYFOX-UHFFFAOYSA-N
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Description

2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide, also known as BMB-4, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BMB-4 has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.

Mechanism of Action

2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide inhibits the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. Cancer cells rely on PARP for DNA repair, and inhibition of PARP can lead to the accumulation of DNA damage and cell death. 2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. Inhibition of topoisomerase II can also lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes for cancer cell metastasis. 2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one limitation is that 2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is a synthetic compound and may not be readily available for use in all labs. In addition, more research is needed to fully understand the mechanism of action of 2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide and its potential side effects.

Future Directions

Future research on 2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide could focus on its potential applications in combination with other cancer therapies, such as chemotherapy and radiation therapy. In addition, further studies are needed to fully understand the mechanism of action of 2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide and its potential side effects. Other future directions could include investigating the potential of 2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is a synthetic compound that has shown promising results in preclinical studies for its potential applications in cancer research. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for cancer therapy. However, more research is needed to fully understand the mechanism of action of 2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide and its potential side effects. Future research could focus on its potential applications in combination with other cancer therapies and in other diseases.

Synthesis Methods

The synthesis of 2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide involves several steps, including the reaction of 2-bromo-4'-nitroacetanilide with 3-methylbutyryl chloride to produce 2-bromo-N-(3-methylbutanoyl)-4'-nitroacetanilide. This compound is then reduced using iron powder and acetic acid to produce 2-bromo-N-(3-methylbutanoyl)-4'-acetamidoacetanilide. Finally, the compound is treated with 4-aminobenzamide to produce 2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide.

Scientific Research Applications

2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, prostate, and colorectal cancer cells. 2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has also been studied for its potential to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been investigated for its potential to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.

properties

Product Name

2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

2-bromo-N-[4-(3-methylbutanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O2/c1-12(2)11-17(22)20-13-7-9-14(10-8-13)21-18(23)15-5-3-4-6-16(15)19/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

LPEYMOARUXYFOX-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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